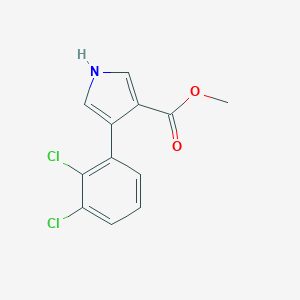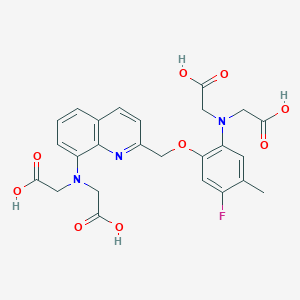
Quin-MF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quin-MF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quin-MF has unique properties that make it an ideal candidate for various research applications.
Mechanism of Action
The mechanism of action of Quin-MF is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes in the body, leading to the suppression of cancer cell growth. In agriculture, Quin-MF is believed to work by disrupting the cellular processes of pests and pathogens, leading to their death.
Biochemical and Physiological Effects
Quin-MF has been shown to have significant biochemical and physiological effects on the body. In cancer therapy, Quin-MF has been shown to induce apoptosis, which is programmed cell death, in cancer cells. In agriculture, Quin-MF has been shown to inhibit the growth of pathogens and pests, leading to improved crop yields. In environmental science, Quin-MF has been shown to remove heavy metals and other pollutants from wastewater.
Advantages and Limitations for Lab Experiments
Quin-MF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, Quin-MF has some limitations, including its high cost of production and limited solubility in water.
Future Directions
There are several future directions for Quin-MF research. In the medical field, further studies are needed to determine the optimal dosage and administration of Quin-MF for cancer therapy. In agriculture, more research is needed to determine the effectiveness of Quin-MF in controlling different types of pests and diseases. In environmental science, further studies are needed to optimize the use of Quin-MF in wastewater treatment and to explore its potential applications in other areas of environmental remediation.
Conclusion
Quin-MF is a promising compound with potential applications in various fields of research. Its unique properties make it an ideal candidate for further studies in cancer therapy, agriculture, and environmental science. With continued research, Quin-MF may become an essential tool for improving human health, crop yields, and environmental sustainability.
Synthesis Methods
The synthesis of Quin-MF involves the reaction of quinoline with a specific functional group. The process is complex and requires specialized skills and equipment. The synthesis method has been optimized to ensure the production of high-quality Quin-MF with minimal impurities.
Scientific Research Applications
Quin-MF has been extensively studied for its potential applications in various fields of research. In the medical field, Quin-MF has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. In agriculture, Quin-MF has been tested for its ability to control plant diseases and pests. In environmental science, Quin-MF has been studied for its potential use in wastewater treatment.
properties
CAS RN |
109024-53-5 |
|---|---|
Product Name |
Quin-MF |
Molecular Formula |
C25H24FN3O9 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
2-[[2-[[2-[bis(carboxymethyl)amino]-5-fluoro-4-methylphenoxy]methyl]quinolin-8-yl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C25H24FN3O9/c1-14-7-19(29(11-23(34)35)12-24(36)37)20(8-17(14)26)38-13-16-6-5-15-3-2-4-18(25(15)27-16)28(9-21(30)31)10-22(32)33/h2-8H,9-13H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
InChI Key |
YOXJXZQOMVTVFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |
Other CAS RN |
109024-53-5 |
synonyms |
2-(2-amino-4-methyl-5-fluorophenoxy)methyl-8-aminoquinoline-N,N,N',N'-tetraacetic acid quin-MF quinMF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



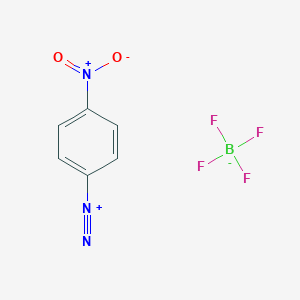
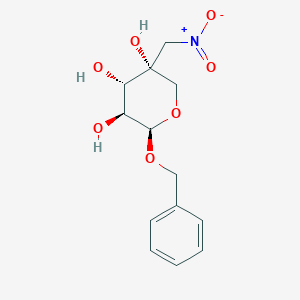

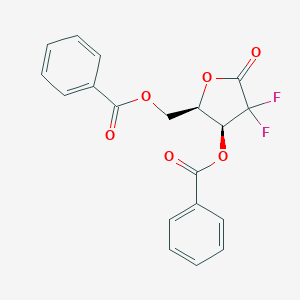

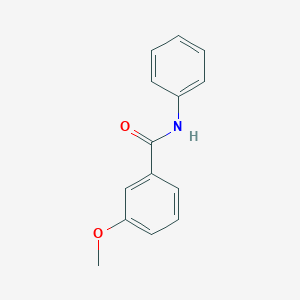
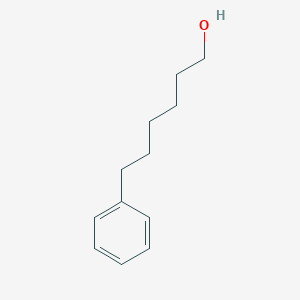


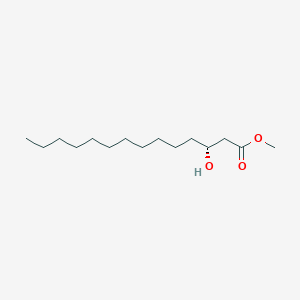
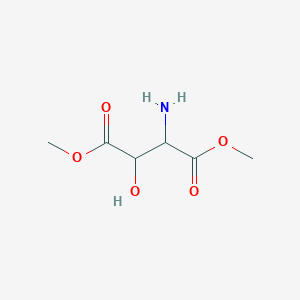
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)
